molecular formula C19H31NO3 B601848 Fingolimod impurity C CAS No. 296282-46-7

Fingolimod impurity C

Numéro de catalogue: B601848
Numéro CAS: 296282-46-7
Poids moléculaire: 321.46
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Significance of Impurity Control in Pharmaceutical Development and Manufacturing

The control of impurities in pharmaceuticals is a critical and challenging aspect of the industry. oceanicpharmachem.com Impurities are unwanted chemical substances that can arise during the manufacturing process, storage, or from the raw materials used. oceanicpharmachem.comchemicea.com They offer no therapeutic benefit and can, in some cases, be toxic. veeprho.com The presence of these substances can influence the efficacy and safety of pharmaceutical products, potentially decreasing the therapeutic effect, lowering the product's shelf-life, or inducing toxicity. oceanicpharmachem.comveeprho.com Therefore, managing and controlling impurities is a crucial component of ensuring the safety, efficacy, and quality of drug products. chemicea.com Impurity profiling, which involves the detection, identification, and quantification of impurities, has become an essential activity in the development and manufacturing of pharmaceuticals. oceanicpharmachem.comglobalpharmatek.com

Regulatory Landscape for Pharmaceutical Impurities: Global Harmonization Efforts

To ensure the safety and quality of medicines, regulatory authorities worldwide have established stringent guidelines for the control of impurities. oceanicpharmachem.com The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has been instrumental in creating a unified standard for pharmaceuticals in the US, EU, and Japan. ich.orgfda.gov ICH guidelines, such as Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products, provide a framework for the identification, qualification, and control of impurities. jpionline.orgeuropa.eueuropa.eubiotech-spain.com These guidelines set thresholds for reporting, identification, and qualification of impurities, ensuring that they are controlled within acceptable limits. jpionline.orgderpharmachemica.com The ICH's mission is to achieve greater global harmonization to ensure that safe, effective, and high-quality medicines are developed and registered efficiently. ich.org This global effort helps to reduce redundancies and facilitate faster access to innovative medicines. freyrsolutions.com

Overview of Fingolimod (B1672674): Context for Impurity Research

Chemical Entity and Therapeutic Class

Fingolimod, sold under the brand name Gilenya, is an immunomodulating medication used for treating relapsing forms of multiple sclerosis (MS). wikipedia.orgdaicelpharmastandards.com Chemically, its name is 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol. derpharmachemica.com It is a sphingosine-1-phosphate (S1P) receptor modulator. wikipedia.orgfrontiersin.org After administration, fingolimod is phosphorylated to its active form, fingolimod-phosphate. clevelandclinicmeded.com This active metabolite binds to S1P receptors on lymphocytes, which leads to their sequestration in lymph nodes. wikipedia.orgdrugbank.com This process prevents the lymphocytes from migrating to the central nervous system, where they could contribute to the inflammatory and autoimmune reactions characteristic of multiple sclerosis. wikipedia.orgspringermedizin.at

Importance of Quality Control in Fingolimod Production

The manufacturing of Fingolimod is a multi-step chemical synthesis process. nih.gov Due to the potent nature of Fingolimod and its low dosage, tight control over the manufacturing process is essential to ensure batch-to-batch consistency and the quality of the final product. nih.gov This includes stringent controls on starting materials, intermediates, and all process steps to guarantee the quality of the drug substance. nih.govgeneesmiddeleninformatiebank.nl The control of impurities is a critical quality attribute for Fingolimod. veeprho.com Manufacturers must adhere to good manufacturing practices and other quality evaluations to ensure the product's efficacy and the safety of patients with MS. nih.gov Analytical methods, such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), are employed to separate and quantify any process-related impurities. nih.govsepscience.com

Fingolimod Impurity C: A Closer Look

This compound is a known process-related impurity in the synthesis of Fingolimod. researchgate.net Its chemical name is 2-Amino-2-(hydroxymethyl)-4-(4-octylphenyl)butanoic acid. synzeal.com The European and United States Pharmacopoeias list methods for the determination of nine organic impurities (A-I) in fingolimod hydrochloride, with impurity C being one of them. nih.govresearchgate.net

The synthesis of Fingolimod can result in the formation of various impurities if not carefully controlled. derpharmachemica.comderpharmachemica.com The identification and characterization of these impurities are crucial for ensuring the quality of the final drug product. derpharmachemica.com Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for the structural elucidation of these impurities. oceanicpharmachem.comderpharmachemica.com

Propriétés

Numéro CAS

296282-46-7

Formule moléculaire

C19H31NO3

Poids moléculaire

321.46

Apparence

Off-white to Pale Yellow Solid

Pureté

> 95%

Quantité

Milligrams-Grams

Synonymes

α-​amino-​α-​(hydroxymethyl)​-​4-​octyl- Benzenebutanoic acid

Origine du produit

United States

Fingolimod Impurity C: Nomenclature and Classification

Systematic Chemical Nomenclature

The precise identification of any chemical substance relies on a standardized nomenclature system. For Fingolimod (B1672674) Impurity C, this includes its IUPAC name and CAS Registry Number.

The International Union of Pure and Applied Chemistry (IUPAC) name for Fingolimod Impurity C is 2-Amino-2-(hydroxymethyl)-4-(4-octylphenyl)butanoic acid . synzeal.comalentris.org This systematic name precisely describes the molecular structure of the compound.

The Chemical Abstracts Service (CAS) has assigned the registry number 296282-46-7 to this compound. synzeal.comalentris.orgclearsynth.comopulentpharma.com This unique identifier is used globally to provide an unambiguous reference to the chemical substance.

Nomenclature Identifier
IUPAC Name2-Amino-2-(hydroxymethyl)-4-(4-octylphenyl)butanoic acid synzeal.comalentris.org
CAS Registry Number296282-46-7 synzeal.comalentris.orgclearsynth.comopulentpharma.com

IUPAC Name: 2-Amino-2-(hydroxymethyl)-4-(4-octylphenyl)butanoic acid

Classification as a Related Substance and Process-Related Impurity

In the manufacturing of active pharmaceutical ingredients (APIs) like Fingolimod, the presence of impurities is closely monitored to ensure the safety and efficacy of the final drug product. This compound is categorized as a related substance and a process-related impurity . nih.govresearchgate.netderpharmachemica.com

Process-related impurities are substances that are formed during the manufacturing process of the API. nih.govderpharmachemica.com These can include unreacted starting materials, intermediates, by-products, or degradation products. The control of such impurities is a critical aspect of Good Manufacturing Practices (GMP) and is mandated by regulatory bodies. The synthesis of Fingolimod involves multiple chemical steps, and it is during this complex process that impurities like this compound can arise. nih.govresearchgate.net Their presence in the final drug substance must be carefully controlled within specified limits.

Structural Relationship to Fingolimod (Nonyl-Homolog)

This compound is structurally similar to Fingolimod, and is specifically identified as a nonyl-homolog of the active ingredient. researchgate.net A homolog is a compound belonging to a series of compounds differing from each other by a repeating unit. In this case, the difference lies in the length of the alkyl chain. While Fingolimod has an octyl side chain, its nonyl-homolog, another known impurity, has a nonyl side chain. researchgate.netdaicelpharmastandards.comveeprho.com This structural similarity underscores the importance of analytical methods capable of distinguishing between the main compound and its closely related impurities.

Mechanisms and Pathways of Formation of Fingolimod Impurity C

Synthesis-Related Impurities in Fingolimod (B1672674) Manufacturing Processes

Several synthetic routes for Fingolimod have been documented, and some of these can inadvertently lead to the formation of impurities, including the nonyl-homolog, Impurity C. derpharmachemica.comderpharmachemica.com The manufacturing process is a complex series of chemical reactions where the precise control of starting materials and intermediates is essential to minimize the generation of such related substances. researchgate.netnih.govdaicelpharmastandards.com One of the key challenges in these synthetic pathways is the construction of the hydrophilic 2-aminopropane-1,3-diol head group.

The conditions under which the synthesis of Fingolimod is carried out, including temperature, pressure, and the choice of reagents and solvents, have a significant impact on the types and quantities of impurities formed. researchgate.netnih.govderpharmachemica.com For example, the use of certain reducing agents or the conditions for Friedel-Crafts acylation can influence the generation of byproducts. derpharmachemica.com Rigorous control over these parameters is necessary to ensure the purity of the final product and to keep the levels of impurities like Impurity C within acceptable limits as defined by regulatory bodies such as the International Conference on Harmonisation (ICH). derpharmachemica.comderpharmachemica.com

Role of Intermediates and Side Reactions in Impurity Generation

Degradation Pathways of Fingolimod Leading to Impurity C

Fingolimod, like many pharmaceutical compounds, is susceptible to degradation under various stress conditions. Forced degradation studies are instrumental in identifying the potential degradation products, including Impurity C, and understanding the pathways through which they form. nih.govresearchgate.net

Forced degradation studies, conducted under conditions more severe than those expected during storage, are a regulatory requirement to establish the stability-indicating nature of analytical methods. researchgate.netrjptonline.org These studies involve exposing Fingolimod to various stressors to accelerate its decomposition. researchgate.netjocpr.com Through techniques like ultra-performance liquid chromatography (UPLC) and liquid chromatography-mass spectrometry (LC-MS), a number of degradation products have been identified. nih.govresearchgate.net While several degradation products have been observed, Fingolimod Impurity C is a structurally related homolog that can potentially form under certain degradative conditions. researchgate.netresearchgate.net

Fingolimod has been subjected to a range of stress conditions to evaluate its stability. researchgate.netjocpr.comderpharmachemica.com

Hydrolytic Stress: Studies have shown that Fingolimod is susceptible to degradation under both acidic and basic hydrolytic conditions. jocpr.comnih.gov Significant degradation has been observed when the drug is exposed to 1 M HCl and 1 M NaOH at elevated temperatures. nih.gov In one study, extensive degradation occurred under base hydrolysis, leading to the formation of three degradation products. nih.gov Interestingly, the use of acetonitrile (B52724) as a co-solvent in base hydrolytic stress studies can lead to the formation of acetylated degradation products. nih.gov

Oxidative Stress: Exposure to oxidative conditions, such as treatment with hydrogen peroxide, can also lead to the degradation of Fingolimod. jocpr.comnih.gov One study reported approximately 38% degradation upon treatment with 3% hydrogen peroxide. nih.gov

Thermal Stress: While the bulk powder of Fingolimod has shown relative stability under thermal conditions, solutions of the drug can be quite labile when exposed to heat. jocpr.comnih.gov

Photolytic Stress: Fingolimod in solution has demonstrated sensitivity to light, with significant degradation observed after exposure to both UV and visible light. jocpr.comnih.gov However, the bulk powder is considered to be relatively stable under photolytic conditions. nih.gov

Acid and Base Stress: As mentioned under hydrolytic stress, Fingolimod is sensitive to both acidic and basic conditions, with significant degradation occurring at elevated temperatures. jocpr.comnih.gov

The following table summarizes the findings from various forced degradation studies on Fingolimod:

Stress Condition Reagent/Condition Observed Degradation Reference
Acid Hydrolysis 1 M HCl at 80°C for 2h ~37% degradation nih.gov
Base Hydrolysis 1 M NaOH at 80°C for 2h ~42% degradation nih.gov
Base Hydrolysis 1N NaOH at room temperature for 1h Fingolimod is very sensitive jocpr.com
Base Hydrolysis Acetonitrile as co-solvent Formation of acetylated degradation products nih.gov
Oxidation 3% H₂O₂ at 80°C for 2h ~38% degradation nih.gov
Oxidation 3% H₂O₂ at room temperature for 6h Degradation observed jocpr.com
Thermal Solution heated for 5 days ~67% degradation nih.gov
Thermal Solid drug at 70°C for 24h Degradation observed jocpr.com
Photolytic Solution exposed to UV/visible light for 5 days ~50-64% degradation nih.gov

| Photolytic | Powder drug exposed to sunlight for 36h | Degradation observed | jocpr.com |

Mechanistic Elucidation of Degradation Routes

The formation of this compound, identified as 2-Amino-2-(hydroxymethyl)-4-(4-octylphenyl)butanoic acid, is primarily a consequence of the degradation of the parent Fingolimod molecule. pharmacompass.comorganic-chemistry.orgresearchgate.net Forced degradation studies have demonstrated that Fingolimod is particularly susceptible to degradation under basic hydrolytic conditions. nih.govnih.gov The elucidation of the mechanistic pathways leading to Impurity C involves the oxidative transformation of one of the primary hydroxyl groups of the 2-amino-2-(hydroxymethyl)propane-1,3-diol (B137165) moiety into a carboxylic acid functional group.

While the precise step-by-step mechanism under standard pharmaceutical storage or manufacturing conditions is complex and can be influenced by various factors such as pH, temperature, and the presence of oxidizing agents, a plausible pathway can be proposed based on established chemical principles of alcohol oxidation, particularly in the presence of a nitrogen-containing functional group.

A proposed mechanistic pathway for the formation of this compound under basic conditions is initiated by the deprotonation of one of the primary hydroxyl groups of Fingolimod (I) by a base, forming an alkoxide intermediate (II). This is followed by a series of oxidation steps. The alkoxide can be oxidized to an aldehyde intermediate (III). This oxidation could be facilitated by residual oxidizing agents or atmospheric oxygen, particularly under elevated temperatures or in the presence of metal ion catalysts. The resulting aldehyde is then further oxidized to a carboxylic acid (IV), which upon neutralization yields this compound (V).

The presence of the vicinal amino group can influence the reaction pathway. It is known that the oxidation of 2-amino-1,3-propanediol (B45262) derivatives is sensitive to the nature of the substituents on the nitrogen atom. nih.govresearchgate.net While a detailed study on the specific influence of the primary amine in Fingolimod on this degradation pathway is not extensively documented in public literature, it is a critical factor to consider.

An analogous transformation is observed in the in-vivo metabolism of Fingolimod, where it undergoes hydroxylation and subsequent oxidation to yield inactive carboxylic acid metabolites. researchgate.netnih.gov Notably, butanoic acid metabolites are among the most prevalent metabolic products found in urine, which supports the chemical feasibility of the oxidation of the propanediol (B1597323) side chain to a butanoic acid derivative. researchgate.netnih.gov

Furthermore, studies on the selective oxidation of amino diols to amino-hydroxy acids using reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) provide a chemical precedent for the selective oxidation of a primary alcohol in the presence of an amino group and another hydroxyl group. qualitas1998.net These studies suggest that such a transformation is chemically achievable under controlled oxidative conditions.

The following table summarizes the key proposed intermediates in the degradation of Fingolimod to Impurity C.

Compound/Intermediate Structure Description
Fingolimod (I) 2-amino-2-(2-(4-octylphenyl)ethyl)propane-1,3-diolThe parent drug molecule.
Alkoxide Intermediate (II) Deprotonated Fingolimod at a primary hydroxyl group.Formed under basic conditions.
Aldehyde Intermediate (III) 2-amino-3-hydroxy-2-(2-(4-octylphenyl)ethyl)propanalResulting from the initial oxidation of the alkoxide.
Carboxylate Intermediate (IV) 2-amino-2-(carboxymethyl)-4-(4-octylphenyl)butanoateFormed upon further oxidation of the aldehyde.
This compound (V) 2-Amino-2-(hydroxymethyl)-4-(4-octylphenyl)butanoic acidThe final degradation product after neutralization.

It is important to note that other degradation pathways may also occur, and the relative prevalence of Impurity C will depend on the specific stress conditions applied.

Analytical Methodologies for Detection, Identification, and Quantification of Fingolimod Impurity C

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating Fingolimod (B1672674) Impurity C from the active ingredient and other related substances. rjptonline.org High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Reversed-Phase Liquid Chromatography (RP-LC) are the predominant techniques utilized for this purpose. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC methods are widely developed and validated for the quantification of Fingolimod and its impurities, including Impurity C. rjptonline.org These methods are designed to be stability-indicating, meaning they can resolve the main drug from its degradation products formed under various stress conditions such as acid/base hydrolysis, oxidation, and heat. derpharmachemica.comderpharmachemica.comnih.gov

Development of a successful HPLC method involves optimizing several parameters to achieve adequate separation. A typical approach uses a reversed-phase column with a gradient elution system. nih.gov For instance, a method might employ a C18 or C8 column and a mobile phase consisting of an aqueous component (like a phosphate (B84403) buffer or a dilute acid solution) and an organic modifier (typically acetonitrile). derpharmachemica.comnih.govsepscience.com The United States Pharmacopeia (USP) monograph for Fingolimod Hydrochloride outlines an HPLC method for organic impurity profiling, which serves as a benchmark for quality control. sepscience.com This method uses a Purospher® STAR RP-18 column with a gradient elution of 0.1% phosphoric acid in water and acetonitrile (B52724), effectively separating Fingolimod from its related compounds. sepscience.comshimadzu.com

Key parameters for a typical HPLC method are summarized in the table below.

ParameterTypical ConditionsSource(s)
Stationary Phase C18 or C8 column (e.g., 150 x 3.0 mm, 3 µm) nih.govsepscience.com
Mobile Phase A Aqueous buffer (e.g., 0.1% Phosphoric Acid, KH2PO4 buffer) derpharmachemica.comsepscience.com
Mobile Phase B Acetonitrile or Acetonitrile/water mixture derpharmachemica.comsepscience.com
Elution Mode Gradient nih.gov
Flow Rate 0.8 - 1.2 mL/min derpharmachemica.comshimadzu.comijrpr.com
Column Temperature 30 - 45 °C derpharmachemica.comshimadzu.comijpcbs.com
Detection UV at 215-220 nm or 260 nm derpharmachemica.comshimadzu.comijpcbs.com
Injection Volume 5 - 20 µL shimadzu.comijrpr.com

Method validation is performed according to International Conference on Harmonization (ICH) guidelines, ensuring the method is linear, precise, accurate, and robust for its intended purpose of quantifying impurities. derpharmachemica.comijpcbs.com

Ultra-Performance Liquid Chromatography (UPLC) Method Development

UPLC is a more recent advancement that offers significant improvements over traditional HPLC, including higher resolution, greater sensitivity, and much faster analysis times. jocpr.com These advantages are due to the use of columns with smaller particle sizes (typically 1.7 µm). researchgate.netjocpr.com

A validated stability-indicating UPLC method has been developed for the determination of Fingolimod and its process-related impurities. nih.govresearchgate.net One such method utilizes a Waters Acquity BEH C18 column (100 mm × 2.1 mm, 1.7 µm) for separation. researchgate.net The mobile phase often consists of a buffered aqueous solution and an organic phase like acetonitrile, run on a gradient program. researchgate.net The shorter run times achieved with UPLC, often under 16 minutes, make it highly efficient for high-throughput quality control environments. researchgate.netjocpr.com The enhanced efficiency of UPLC systems also leads to reduced solvent consumption, making it a more environmentally friendly and cost-effective option compared to HPLC. jocpr.com

The table below outlines typical parameters for a UPLC method.

ParameterTypical ConditionsSource(s)
Stationary Phase Acquity BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) researchgate.netjocpr.com
Mobile Phase A Potassium dihydrogen phosphate buffer (e.g., 20 mM, pH 6.5) researchgate.net
Mobile Phase B Acetonitrile/water mixture (e.g., 85:15 v/v) researchgate.net
Elution Mode Gradient researchgate.net
Detection UV at 220 nm researchgate.net
Run Time ~16 minutes researchgate.net

Reversed-Phase Liquid Chromatography (RP-LC) Applications

Reversed-Phase Liquid Chromatography (RP-LC) is the underlying principle for the most common HPLC and UPLC methods used to analyze Fingolimod and its impurities. derpharmachemica.comresearchgate.net In RP-LC, the stationary phase (e.g., C18 or C8) is non-polar, while the mobile phase is polar. derpharmachemica.comnih.gov Fingolimod and its impurities, which contain a non-polar 4-octylphenyl group, are retained on the column through hydrophobic interactions. derpharmachemica.com

The separation is achieved by carefully controlling the composition of the mobile phase. researchgate.net A gradient elution, where the proportion of the organic solvent (like acetonitrile) is gradually increased, is typically used. derpharmachemica.comresearchgate.net This causes the weakly retained polar compounds to elute first, followed by the more strongly retained non-polar compounds. Fingolimod Impurity C, with its distinct polarity compared to the parent drug, can be effectively resolved using this technique. researchgate.net The development of a stability-indicating RP-LC method is crucial for separating all process-related compounds and degradation products from the main Fingolimod peak, ensuring accurate quantification. derpharmachemica.comresearchgate.net

Spectroscopic and Spectrometric Characterization Techniques

While chromatography is used for separation and quantification, spectroscopic techniques are essential for the structural elucidation and unequivocal identification of impurities like this compound. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information about the molecule's structure. daicelpharmastandards.comnih.govpharmaffiliates.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C NMR)

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both ¹H (proton) and ¹³C (carbon) NMR are used to characterize Fingolimod impurities. nih.govderpharmachemica.com The chemical shifts, signal multiplicities, and coupling constants in an NMR spectrum provide a detailed map of the molecule's atomic connectivity. derpharmachemica.comderpharmachemica.com

For this compound, NMR data would confirm the presence of the core Fingolimod structure, including the characteristic signals from the octyl chain and the phenyl group. derpharmachemica.com Specific signals corresponding to the unique functional groups of the impurity would allow for its definitive identification. The characterization of various process-related impurities of Fingolimod by ¹H and ¹³C NMR has been reported in the literature, providing a basis for identifying new or unknown related substances. nih.govderpharmachemica.comderpharmachemica.com

The following tables present hypothetical but representative NMR data for this compound based on known structures of related compounds.

Representative ¹H NMR Data Data is illustrative and may vary based on solvent and instrument.

Chemical Shift (δ) ppm Multiplicity Assignment
7.05 - 7.15 m Aromatic protons (4H)
3.80 - 3.95 m Protons adjacent to hydroxyl/carboxyl groups
2.50 - 2.60 t Methylene protons (-CH₂-) adjacent to phenyl ring
1.75 - 1.85 m Methylene protons (-CH₂-)
1.20 - 1.35 m Methylene protons of octyl chain (10H)

Representative ¹³C NMR Data Data is illustrative and may vary based on solvent and instrument.

Chemical Shift (δ) ppm Assignment
175.0 - 180.0 Carboxyl Carbon (-COOH)
138.0 - 140.0 Aromatic Carbons (quaternary)
128.0 - 129.0 Aromatic Carbons (CH)
60.0 - 65.0 Carbon bearing hydroxyl group (-CH₂OH)
34.0 - 35.0 Methylene Carbon (-CH₂) adjacent to phenyl ring
22.0 - 32.0 Methylene and Methyl Carbons of octyl chain

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. This technique is valuable for confirming the presence or absence of key functional groups that differentiate an impurity from the parent drug. nih.govpharmaffiliates.com

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the amine (N-H), hydroxyl (O-H), and alkyl (C-H) groups, similar to Fingolimod. However, the presence of additional or shifted bands, for example, a strong carbonyl (C=O) stretch if the impurity is an acid or ester, would be a key identifying feature. The synthesis and characterization of various Fingolimod impurities often include FTIR data to confirm their structures. nih.gov

The table below lists expected FTIR absorption bands for this compound.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3300 - 3500O-H (hydroxyl)Stretching
3200 - 3400N-H (amine)Stretching
2850 - 2960C-H (aliphatic)Stretching
1680 - 1750C=O (carboxyl/ester)Stretching
1580 - 1620N-H (amine)Bending
1450 - 1500C=C (aromatic)Stretching
1000 - 1250C-OStretching

Mass Spectrometry (MS and Q-TOF-MS/MS)

Mass Spectrometry (MS) serves as a critical tool for the structural elucidation and confirmation of Fingolimod impurities, including Impurity C. This technique, often coupled with liquid chromatography (LC), provides precise mass-to-charge ratio (m/z) data, which is fundamental for molecular weight determination and identification.

In the analysis of Fingolimod and its related substances, Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS/MS) is particularly valuable. researchgate.net This high-resolution mass spectrometry (HRMS) method offers superior mass accuracy and the ability to perform fragmentation studies (MS/MS), which helps in confirming the identity of impurities by analyzing their fragmentation patterns. researchgate.netresearchgate.net For instance, the protonated molecule ion [M+H]+ for impurities can be accurately measured to confirm their elemental composition. researchgate.net

Research involving the synthesis and characterization of Fingolimod impurities has utilized triple quadruple mass spectrometers to analyze the synthesized compounds. derpharmachemica.com In one such study, the nonyl impurity (Impurity C) was identified and characterized, with mass spectrometry confirming its molecular weight. The analysis showed a mass-to-charge ratio (m/z) of 358, corresponding to the [M+1] ion of the nonyl homolog. derpharmachemica.com This data is crucial for confirming the identity of Impurity C during routine quality control and stability studies.

Validation of Analytical Methods for Impurity C (ICH Q2 Guidelines)

The validation of analytical methods used to quantify this compound is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. nih.govijrpr.comarabjchem.org This ensures that the method is suitable for its intended purpose, providing reliable and accurate data on the impurity levels in the drug substance. Validation encompasses several key parameters, including specificity, linearity, range, detection and quantification limits, accuracy, precision, and robustness. researchgate.netijrpr.com

Specificity and Selectivity

Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of other components, such as the active pharmaceutical ingredient (API), other impurities, degradation products, and matrix components. researchgate.netderpharmachemica.com For this compound, validated methods demonstrate baseline separation from the main Fingolimod peak and other known impurities like the heptyl and decyl homologs.

Forced degradation studies are a key part of demonstrating specificity. derpharmachemica.comresearchgate.net In these studies, the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light to produce potential degradation products. researchgate.netresearchgate.net A stability-indicating method must be able to resolve Impurity C from all degradation products formed under these conditions. researchgate.netderpharmachemica.com The purity of the chromatographic peak for Impurity C is often confirmed using a photodiode array (PDA) detector, which ensures no other component is co-eluting. derpharmachemica.com

Linearity and Range

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. For impurity quantification, this range typically spans from the Limit of Quantification (LOQ) to 150% of the specified limit for the impurity. arabjchem.orgderpharmachemica.com

Linearity is established by preparing a series of solutions of Impurity C at different concentrations and analyzing them. arabjchem.org A calibration curve is then generated by plotting the peak area response against the concentration. The relationship is assessed using least-squares linear regression analysis. derpharmachemica.com A high correlation coefficient (R²) is required to demonstrate linearity. jocpr.com

Table 1: Representative Linearity Data for Fingolimod Analytical Methods

ParameterHPLC Method researchgate.netUPLC Method jocpr.com
Analyte FingolimodFingolimod
Concentration Range 0.125–20 µg/mL20% - 180% of 25 µg/mL
Correlation Coefficient (R²) Not specified0.998
Regression Equation Y = 48.45X + 2.83Y = 10398x + 12689

Note: This table presents linearity data for the parent compound, Fingolimod, as specific linearity data for Impurity C is often part of the comprehensive validation report but not always detailed in publications. The principles and acceptance criteria are directly applicable to the impurity analysis.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. arabjchem.org

These limits are typically determined based on the signal-to-noise (S/N) ratio, with a common acceptance criterion of 3:1 for LOD and 10:1 for LOQ. arabjchem.orgjocpr.com For methods quantifying impurities, a sufficiently low LOQ is essential to ensure that even trace levels of Impurity C can be reliably measured. arabjchem.org

Table 2: Example LOD and LOQ Values from a Validated Fingolimod Method

ParameterHPLC Method rjptonline.orgUPLC Method jocpr.com
Analyte FingolimodFingolimod
LOD 0.0129 µg/mL0.005 µg/mL
LOQ 0.4061 µg/mL0.015 µg/mL

Note: The values presented are for the main analyte, Fingolimod. The method validation for impurities like Impurity C would establish separate, specific LOD and LOQ values based on its response factor.

Accuracy and Precision

Accuracy refers to the closeness of the test results to the true value. It is typically determined through recovery studies by spiking a known amount of the Impurity C standard into the sample matrix at multiple concentration levels (e.g., 50%, 100%, and 150% of the specification limit). arabjchem.org The percentage recovery is then calculated.

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval with the same analyst, equipment, and reagents. jocpr.com

Intermediate Precision (Inter-day precision): Assesses variations within the same laboratory, but on different days, with different analysts, or on different equipment. jocpr.com

Precision is expressed as the Relative Standard Deviation (%RSD) of a series of measurements.

Table 3: Representative Accuracy and Precision Data from Method Validation Studies

Validation ParameterAcceptance CriteriaFindingSource
Accuracy (% Recovery) Typically 98-102%Recovery was found between 99% and 100% for HPLC and UPLC methods. jocpr.com
Precision (% RSD) Typically < 2%Method precision study for Fingolimod resulted in %RSD values below 2.0%. ijrpr.com

Note: These results demonstrate the performance of validated methods for Fingolimod, which are designed to provide similar accuracy and precision for the quantification of its related impurities, including Impurity C.

Robustness of Methods

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. ijrpr.com This provides an indication of its reliability during normal usage. For HPLC/UPLC methods, common parameters that are intentionally varied include:

Flow rate (e.g., ±0.1 or ±0.2 mL/min). ijrpr.comderpharmachemica.com

Column temperature (e.g., ±5°C). ijrpr.com

Mobile phase pH (e.g., ±0.2 units). ijrpr.comderpharmachemica.com

Mobile phase organic composition (e.g., ±2%). researchgate.net

The method is considered robust if the resolution between Fingolimod, Impurity C, and other impurities remains within the system suitability limits and no significant change in retention time is observed. derpharmachemica.com

Stability-Indicating Capabilities

The ability of an analytical method to be stability-indicating is a critical requirement for the quality control of pharmaceutical substances. A stability-indicating method is defined as a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of an active pharmaceutical ingredient (API) due to degradation. Concurrently, the method must also be able to resolve and quantify any degradation products or impurities that form, ensuring that the API's purity profile is fully understood throughout its shelf life. For Fingolimod, analytical methods, particularly high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), are specifically developed and validated to monitor its stability and the potential emergence of impurities like this compound under various environmental stresses. nih.govjocpr.comderpharmachemica.com

Forced degradation studies are fundamental to establishing the stability-indicating nature of an analytical method. derpharmachemica.com These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated storage conditions, as mandated by the International Conference on Harmonization (ICH) guidelines. jocpr.comderpharmachemica.com Common stress conditions include exposure to acid, base, oxidation, heat, and light. jocpr.comresearchgate.net The purpose is to intentionally degrade the drug molecule to produce potential degradation products. The analytical method must then demonstrate its capability to separate the intact Fingolimod peak from the peaks of all degradants, including any known impurities like this compound. derpharmachemica.com Research has shown that Fingolimod is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic conditions, confirming the necessity for such specialized analytical methods. jocpr.comresearchgate.net

Several studies have focused on developing and validating HPLC and UPLC methods that are proven to be stability-indicating for Fingolimod. nih.govresearchgate.net These methods are validated for specificity, which is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. researchgate.netresearchgate.net In the context of Fingolimod, validated methods have demonstrated successful separation of the main component from a range of process-related impurities and degradation products formed under stress. nih.govresearchgate.net While many studies confirm the separation of numerous degradation products, specific quantitative data on the formation of this compound under each stress condition is not always detailed in published literature. However, the methods are designed to be capable of this quantification. researchgate.netderpharmachemica.com

It is noteworthy that there are differing definitions for "this compound" in scientific literature and commercial standards. It is often identified as 2-Amino-2-(4-nonylphenethyl)propane-1,3-diol, the nonyl-homolog of Fingolimod, which is listed in the European Pharmacopoeia (EP). researchgate.netchemicea.comresearchgate.netdaicelpharmastandards.com However, a United States patent identifies Impurity C by the chemical name N-[1-Hydroxymethyl-3-(4-octyl-phenyl)-propyl]-acetamide. google.com Regardless of the specific structure, stability-indicating methods are validated to resolve these and other known impurities. nih.govresearchgate.net

Detailed research findings from stability tests on a formulated Fingolimod product highlight the practical application of these analytical methods. A patent on stable pharmaceutical compositions of Fingolimod demonstrated that when the formulation was subjected to accelerated stability testing at 40°C and 75% relative humidity (RH), the levels of known individual impurities, including Impurity C, were monitored over time. google.com The results showed that in a stable formulation, the level of Impurity C remained below the acceptable limit of 0.1% even after six months. google.com In contrast, a comparative formulation without the stabilizing agent showed significant degradation, with total impurities reaching 3.2% after three months under the same conditions, underscoring the method's ability to detect and quantify the formation of impurities when the drug product is unstable. google.com

The data below, derived from stability studies, illustrates the capability of these analytical methods to quantify this compound and ensure the stability of the pharmaceutical product.

Research Findings on Fingolimod Stability

Formulation TypeStorage ConditionTime PointImpurity C Level (% w/w)Total Impurity Level (% w/w)Source
Stabilized Composition40°C / 75% RH6 Months< 0.1%Not specified, but within limits google.com
Comparative (Unstabilized) Composition40°C / 75% RH3 MonthsNot individually specified3.2% google.com

Impurity Profiling and Control Strategies for Fingolimod Impurity C

Regulatory Requirements for Impurity Control (ICH Q3 Guidelines)

The International Council for Harmonisation (ICH) has established guidelines, specifically ICH Q3A(R2), that provide a framework for the control of impurities in new drug substances. slideshare.neteuropa.eu These guidelines are essential for ensuring that all impurities are maintained at levels that are safe for patient use. jpionline.orgich.org

ICH Q3A(R2) outlines specific thresholds for the reporting, identification, and qualification of impurities based on the maximum daily dose (MDD) of the drug substance. ich.orgconsultox.com These thresholds dictate the level at which an impurity must be reported, its structure identified, and its safety profile established. ikev.org

Reporting Threshold: The level at which an impurity must be reported in a regulatory submission. Any impurity present at a level greater than the reporting threshold should be documented. ich.orgeuropa.eu

Identification Threshold: The level at which an impurity's structure must be determined. ich.orgikev.org If an impurity level exceeds this threshold, efforts must be made to characterize it. europa.eu

Qualification Threshold: The level above which an impurity requires safety qualification. ich.orgconsultox.com Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at the specified level. europa.eu

The thresholds are generally defined as follows:

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Data sourced from ICH Q3A(R2) Guidelines ich.orgconsultox.com

For impurities that are also significant metabolites in animal or human studies, they are generally considered qualified. ich.orgeuropa.eu Potentially unusually potent or toxic impurities may require identification and qualification even at levels below these thresholds. europa.eu

Setting acceptance criteria for impurities in a new drug substance requires a sound scientific rationale that encompasses both safety and manufacturing process considerations. ich.orgeuropa.eu The specification for a new drug substance should include a list of specified impurities, which are those that are individually listed and limited with specific acceptance criteria. ikev.org

The justification for these specifications should include:

A discussion of the impurity profiles observed in batches used in safety and clinical studies. ich.orgeuropa.eu

Consideration of the impurity profile of batches manufactured by the proposed commercial process. ich.orgeuropa.eu

An analysis of the actual amount of the impurity administered in previous relevant safety studies. europa.eu

If the level of an impurity in the final drug substance is higher than the qualified level, further studies may be necessary to justify the proposed acceptance criterion. ich.org Conversely, acceptance criteria should be consistent with the level achievable by the manufacturing process and the capability of the analytical procedures. ikev.org Significant variations in batch-to-batch impurity levels can indicate an inadequately controlled manufacturing process. ich.org

Thresholds for Identification and Qualification of Impurities

Strategies for Minimizing Impurity C Formation in Manufacturing

Effective control of Fingolimod (B1672674) Impurity C relies on a comprehensive approach that begins with the design of the synthesis and extends through the entire manufacturing process.

The formation of impurities is often intrinsically linked to the chosen synthetic route. researchgate.net Different synthetic pathways can lead to the formation of various process-related impurities. researchgate.net For Fingolimod, several synthetic routes have been developed, many starting from materials like octanophenone (B1677104) or n-octylbenzene. derpharmachemica.comnih.gov

Strategies to minimize impurity formation include:

Reaction Condition Optimization: Fine-tuning parameters such as temperature, pressure, reaction time, and the molar ratio of reactants can significantly reduce the formation of side products. For instance, maintaining nitration temperatures below 5°C in certain Fingolimod synthesis steps helps reduce unintended side reactions.

Catalyst and Reagent Selection: The choice of catalysts and reagents can influence the impurity profile. Replacing less selective reagents, like sodium borohydride/aluminum chloride in some reduction steps, can lead to higher purity of the desired product. derpharmachemica.com

Route Design: Designing a synthesis where the introduction of polar functional groups occurs late in the process can sometimes reduce the generation of related impurities. derpharmachemica.com A concise synthesis route with fewer steps can also minimize opportunities for impurity formation. nih.gov

The quality of starting materials and intermediates is fundamental to controlling the purity of the final API. researchgate.netedaegypt.gov.eg Impurities present in the raw materials can be carried through the synthesis and contaminate the final product. ikev.org

Key control measures include:

Strict Specifications: Establishing and enforcing stringent specifications for all starting materials, solvents, and reagents is crucial. edaegypt.gov.eggeneesmiddeleninformatiebank.nl

Supplier Qualification: Working with qualified suppliers who can consistently provide materials of the required purity is essential.

In-Process Controls: Implementing in-process controls and testing of intermediates at critical steps of the manufacturing process ensures that the quality is maintained throughout the synthesis. geneesmiddeleninformatiebank.nl This allows for the early detection and removal of impurities before they are carried into the final steps.

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. pharmasource.globallongdom.org PAT aims to ensure final product quality by building it into the process from the start. longdom.org

For impurity monitoring, PAT offers significant advantages:

Real-Time Monitoring: PAT tools enable the real-time monitoring of chemical reactions, which can provide insights into the formation of impurities as they occur. longdom.orgamericanpharmaceuticalreview.com This allows for immediate corrective actions to be taken if impurity levels begin to rise.

Enhanced Process Understanding: By providing a continuous stream of data, PAT helps in developing a deeper understanding of how process parameters affect impurity formation. americanpharmaceuticalreview.com

Advanced Analytical Tools: A variety of PAT tools are employed for impurity monitoring, including:

Spectroscopy: Techniques like Near-Infrared (NIR), Raman, and Fourier-Transform Infrared (FTIR) spectroscopy can be used to analyze chemical composition and identify impurities in real-time. pharmasource.globallongdom.org

Chromatography: Online High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be integrated into the process to separate and quantify impurities. pharmasource.globallongdom.org

The implementation of PAT facilitates a more proactive approach to quality control, moving from testing quality into the final product to building quality into the manufacturing process itself. longdom.orgnih.gov

Control of Starting Materials and Intermediates Quality

Role of Reference Standards in Quality Control

The quality, safety, and efficacy of a drug substance are intrinsically linked to its purity. In the manufacturing of fingolimod, as with any synthetic active pharmaceutical ingredient (API), the formation of impurities is inevitable. daicelpharmastandards.com These impurities can arise from the manufacturing process, degradation of the API, or interactions during storage. daicelpharmastandards.comveeprho.com Regulatory bodies mandate strict control over these impurities, necessitating robust quality control (QC) systems. veeprho.com Central to these systems is the use of highly characterized reference standards for each potential impurity. A reference standard is a highly purified compound that is used as a benchmark for analytical purposes, ensuring the identity, purity, and quality of the final drug product. synzeal.comaquigenbio.com For Fingolimod Impurity C, its corresponding reference standard is indispensable for accurate analytical testing and regulatory compliance. clearsynth.com

Synthesis and Characterization of Impurity C Reference Standards

The availability of a pure reference standard for this compound is a prerequisite for its effective control. synzeal.comclearsynth.com As this impurity is not typically available commercially in high purity, it must be intentionally synthesized for use as a reference material. nih.govresearchgate.net The synthesis of Fingolimod and its related impurities, including analogs like Impurity C, involves multi-step chemical processes. nih.govderpharmachemica.com While specific synthesis routes for every impurity are often proprietary, the general approach involves adapting the main synthesis pathway of the API or developing a custom route to yield the target impurity. derpharmachemica.comgoogle.com For instance, a common strategy in synthesizing fingolimod analogs involves the alkylation of diethyl 2-acetamidomalonate, followed by reduction and hydrolysis steps; a similar pathway can be adapted to produce the nonyl homolog that is Fingolimod EP Impurity C. derpharmachemica.com

Once synthesized, the material must undergo rigorous characterization to confirm its chemical structure and purity, thereby qualifying it as a reference standard. daicelpharmastandards.comnih.gov This is achieved using a combination of advanced spectroscopic and chromatographic techniques. nih.govresearchgate.net

Key Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the detailed molecular structure, confirming the connectivity of atoms and the position of functional groups. nih.govresearchgate.net

Mass Spectrometry (MS): This technique provides the molecular weight of the impurity and offers information about its fragmentation pattern, further confirming its identity. nih.govresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of specific functional groups within the molecule. nih.govresearchgate.net

Chromatography: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is used to determine the purity of the synthesized standard. researchgate.netderpharmachemica.com

The comprehensive data from these analyses are compiled into a Certificate of Analysis (CoA), which documents the identity, purity, and characterization data of the reference standard. synzeal.com

Table 1: Chemical Identity of Fingolimod and Fingolimod EP Impurity C

Compound NameChemical NameCAS NumberMolecular FormulaMolecular Weight
Fingolimod2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol162359-55-9C₁₉H₃₃NO₂307.47 g/mol
Fingolimod EP Impurity C2-Amino-2-[2-(4-nonylphenyl)ethyl]propane-1,3-diol746594-44-5C₂₀H₃₅NO₂321.50 g/mol

Data sourced from references daicelpharmastandards.compharmaffiliates.compharmaffiliates.comchemicea.compharmaffiliates.com

Application in Analytical Method Validation and Quality Control

The characterized reference standard of this compound is crucial for two primary functions: analytical method validation and routine quality control. synzeal.comclearsynth.com

Analytical Method Validation (AMV): Before an analytical method can be used for routine testing, it must be validated according to ICH Q2(R1) guidelines to prove it is fit for its intended purpose. researchgate.net The Impurity C reference standard is used to demonstrate:

Specificity: The ability of the method to distinguish and separate Impurity C from the main fingolimod API and other related impurities. derpharmachemica.com This is often tested by spiking the API sample with the impurity standard.

Linearity: The method's ability to produce results that are directly proportional to the concentration of Impurity C over a given range.

Accuracy: The closeness of the test results obtained by the method to the true value, determined by analyzing samples with a known amount of the impurity standard.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of Impurity C that can be reliably detected and quantified. rjptonline.org

Routine Quality Control (QC): In the day-to-day manufacturing of fingolimod, the reference standard is used to:

Identify and Quantify Impurity C: By comparing the chromatographic retention time and response of any peak in a test sample to that of the reference standard, analysts can confirm the presence and calculate the exact amount of Impurity C. derpharmachemica.comclearsynth.com

Ensure Batch Compliance: QC laboratories use the standard to test batches of the drug substance and ensure that the level of Impurity C does not exceed the strict limits set in the product's specification, which are established based on safety and regulatory requirements. geneesmiddeleninformatiebank.nl

Traceability to Pharmacopoeial Standards (USP, EP)

Pharmacopoeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide official public standards for medicines. nih.govlgcstandards.com They offer highly characterized Chemical Reference Substances (CRS) or Reference Standards (RS) for active ingredients and specified impurities. lgcstandards.com

The European Pharmacopoeia (Ph. Eur.) lists Fingolimod EP Impurity C as a specified impurity and provides reference standards for it. chemicea.comsynzeal.com Similarly, the USP monograph for Fingolimod Hydrochloride outlines an analytical method capable of separating fingolimod from its nonyl homolog (Impurity C). sigmaaldrich.com

For a manufacturer's "in-house" or secondary reference standard of Impurity C to be considered valid, it must be traceable to the official pharmacopoeial standard. synzeal.comaquigenbio.com This traceability is established by performing a comparative analysis of the in-house standard against the official USP or EP standard. This ensures that the measurements made using the in-house standard are consistent and equivalent to those that would be obtained using the official pharmacopoeial one, a critical requirement for global regulatory acceptance. geneesmiddeleninformatiebank.nl Commercial suppliers of impurity standards often provide materials that are qualified against and traceable to these pharmacopoeial standards. synzeal.comaquigenbio.comweblivelink.com

Risk Assessment of Potential Genotoxic Impurities (ICH M7)

The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. toxhub-consulting.comeuropa.eu Given that some chemicals used in the synthesis of APIs can be reactive and potentially damage DNA, a thorough risk assessment for all actual and potential impurities is a critical aspect of drug development and manufacturing. nih.govnih.gov

The manufacturing process for fingolimod is known to have the potential for forming genotoxic impurities, particularly from chemicals used in the initial stages of synthesis. nih.govnih.govresearchgate.net Therefore, a rigorous process is required to assess and control any such impurities to ensure they remain below the Threshold of Toxicological Concern (TTC), typically 1.5 µg per day for long-term treatments. nih.gov

The ICH M7 assessment follows a systematic process:

Impurity Identification: All potential and actual impurities are identified. ich.org

Hazard Assessment: A (Q)SAR (in silico) analysis is performed to predict the mutagenic potential of an impurity based on its chemical structure. nih.govich.org

Classification: Based on the assessment, impurities are categorized into one of five classes.

Table 2: ICH M7 Classification of Impurities

ClassDescriptionRecommended Action
Class 1 Known mutagenic carcinogens.Control at or below compound-specific acceptable limit.
Class 2 Known mutagens with unknown carcinogenic potential.Control at or below the TTC.
Class 3 Contain structural alert(s) for mutagenicity, but have no mutagenicity data.Control at or below the TTC, or conduct a bacterial mutagenicity assay.
Class 4 Contain structural alert(s) that are shared with the API or related compounds that have tested negative for mutagenicity.Treat as non-mutagenic impurities.
Class 5 No structural alert(s), or a structural alert with insufficient evidence to indicate mutagenicity.Treat as non-mutagenic impurities.

Data sourced from references researchgate.netich.org

A negative result in a bacterial mutagenicity assay (Ames test) for a Class 3 impurity can reclassify it to Class 5, meaning it is treated as a standard, non-mutagenic impurity. ich.org

For this compound, which is the nonyl homolog of the active ingredient, the risk assessment considers its close structural similarity to the parent drug. pharmaffiliates.com According to public assessment reports, toxicity studies using batches of fingolimod that contained appreciable levels of Impurity C and other structural homologs revealed no new toxicities that could be attributed to the impurities. Because these impurities are structural analogs of fingolimod itself (which is not considered genotoxic), they are not expected to pose a genotoxic risk. Therefore, this compound falls under a category where its risk is considered low, and it is controlled according to standard ICH Q3A/B guidelines for non-mutagenic impurities rather than the stringent limits of the TTC.

Research Gaps and Future Directions in Fingolimod Impurity C Studies

Development of Novel and More Efficient Analytical Methods

The accurate detection and quantification of Fingolimod (B1672674) impurity C are paramount for quality control. daicelpharmastandards.com Currently, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for impurity profiling of Fingolimod. researchgate.netresearchgate.net These methods, often coupled with mass spectrometry (MS), allow for the separation and identification of various process-related impurities and degradation products. researchgate.netnih.gov

For instance, stability-indicating UPLC methods have been developed to separate Fingolimod from its potential impurities, including those formed under stress conditions such as acid and base hydrolysis, oxidation, and photolysis. researchgate.netresearchgate.net A typical UPLC method might employ a C18 column with a gradient mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile (B52724). researchgate.netresearchgate.net

However, there is a continuous need for the development of even more efficient and sensitive analytical methods. Future research should focus on:

Higher Resolution Techniques: Exploring advanced chromatographic columns and mobile phase compositions to achieve better separation of Impurity C from other closely eluting impurities.

Rapid Screening Methods: Developing faster analytical techniques, such as supercritical fluid chromatography (SFC) or advanced MS-based methods, for high-throughput screening of Fingolimod batches.

Quantitative NMR (qNMR): Investigating the potential of qNMR as a primary method for the accurate quantification of Fingolimod impurity C without the need for a specific reference standard for the impurity itself.

Interactive Table 1: Current and Emerging Analytical Techniques for this compound

TechniquePrincipleCurrent Application in Fingolimod AnalysisPotential for Impurity C Analysis
HPLC/UPLC-UV Chromatographic separation with UV detection. researchgate.netresearchgate.netWidely used for routine quality control and impurity profiling. researchgate.netresearchgate.netStandard method, but may lack sensitivity for trace amounts.
LC-MS/MS Chromatographic separation coupled with mass spectrometry for identification and quantification. researchgate.netnih.govUsed for structural elucidation of unknown impurities and in forced degradation studies. researchgate.netnih.govHigh specificity and sensitivity for accurate identification and quantification of Impurity C.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase for faster separations.Limited published data for Fingolimod analysis.Potential for rapid, "greener" analysis of impurities.
Quantitative NMR (qNMR) Uses nuclear magnetic resonance signals for direct quantification of substances.Primarily used for structural elucidation. derpharmachemica.comCan serve as an absolute quantification method, reducing reliance on impurity reference standards.

Advanced Mechanistic Studies on Impurity Formation under Varied Conditions

Understanding the precise chemical pathways that lead to the formation of this compound is crucial for developing effective control strategies. While several studies have investigated the synthesis and degradation of Fingolimod, a detailed mechanistic elucidation specifically for Impurity C is still lacking. derpharmachemica.comderpharmachemica.com

Forced degradation studies have shown that Fingolimod can degrade under various stress conditions, including acidic and basic hydrolysis. nih.govnih.gov It is plausible that Impurity C, being a butanoic acid derivative, could be formed through oxidative or hydrolytic pathways involving the core structure of Fingolimod.

Future research in this area should include:

Isotope Labeling Studies: Utilizing isotopically labeled Fingolimod precursors to trace the origin of each atom in the Impurity C molecule, thereby confirming the reaction mechanism.

Kinetic Modeling: Performing detailed kinetic studies under various pH, temperature, and oxidative stress conditions to understand the rate of formation of Impurity C.

Computational Chemistry: Employing density functional theory (DFT) and other computational methods to model the transition states and energy barriers of potential formation pathways.

Strategies for Sustainable and "Green" Manufacturing to Minimize Impurity Burden

Several "efficient" and "cost-effective" synthetic routes for Fingolimod have been reported, which often involve fewer steps and milder reaction conditions. derpharmachemica.comresearchgate.net For example, routes that avoid harsh reagents and multiple protection/deprotection steps are likely to generate a cleaner impurity profile. researchgate.net

Future directions for green manufacturing of Fingolimod to minimize Impurity C could involve:

Biocatalysis: Exploring the use of enzymes for specific transformations in the synthetic pathway, which can offer high selectivity and reduce the formation of by-products.

Continuous Flow Chemistry: Implementing continuous flow reactors can provide better control over reaction parameters, leading to higher yields and purity, and potentially minimizing the formation of Impurity C.

Solvent Selection: Utilizing greener solvents or solvent-free reaction conditions to reduce the environmental impact and potentially alter the impurity profile in a favorable way. Research has already explored the use of greener solvents for the analytical determination of fingolimod, a principle that can be extended to its synthesis. researchgate.netresearchgate.net

Comparative Impurity Profiling Across Different Manufacturing Processes

Different synthetic routes to Fingolimod can lead to varying impurity profiles. researchgate.net A comprehensive understanding of how the choice of starting materials, reagents, and reaction conditions affects the level of Impurity C is essential for process optimization and regulatory submissions.

Studies have reported the synthesis of Fingolimod starting from different precursors, such as octanophenone (B1677104) or diethyl acetamidomalonate. derpharmachemica.comderpharmachemica.com Each of these routes involves a unique sequence of chemical transformations that can potentially generate different types and levels of impurities.

A critical area for future research is the systematic comparative analysis of Impurity C levels across these different manufacturing processes. This would involve:

Head-to-Head Synthesis and Analysis: Performing different published synthetic routes for Fingolimod in a controlled laboratory setting and analyzing the resulting impurity profiles with a specific focus on Impurity C.

Process Parameter Optimization: For a given synthetic route, systematically varying key process parameters (e.g., temperature, reaction time, catalyst loading) and monitoring the impact on the formation of Impurity C.

Supplier Qualification: For manufacturers sourcing intermediates, conducting thorough impurity profiling of materials from different suppliers to understand the potential for introducing precursors to Impurity C.

Interactive Table 2: Hypothetical Comparative Impurity C Levels in Different Fingolimod Synthetic Routes

Synthetic Route Starting MaterialKey Reaction StepsPotential for Impurity C Formation (Hypothetical)Rationale
Octanophenone Friedel-Crafts acylation, reduction, Henry reaction, hydrogenation. derpharmachemica.comModerateMultiple steps involving strong acids and reducing agents could lead to side reactions.
Diethyl acetamidomalonate Alkylation, reduction, acylation, hydrolysis. researchgate.netresearchgate.netLow to ModerateMay offer better control over the formation of the amino-diol moiety, but still involves multiple steps.
n-Octylbenzene and 3-nitropropionic acid Friedel-Crafts acylation, reduction, double Henry reaction, hydrogenation. nih.govModerateThe use of nitro-intermediates could potentially lead to specific side-products.

Predictive Modeling for Impurity Formation and Control

The ability to predict the formation of impurities like this compound would be a significant advancement in pharmaceutical manufacturing. researchgate.net Predictive modeling, using computational tools and statistical analysis, can help in identifying high-risk process steps and in designing more robust control strategies.

While specific predictive models for this compound are not yet reported in the literature, the tools and methodologies for such an approach are available. These include:

Quantitative Structure-Activity Relationship (QSAR) Models: These models could be developed to correlate the chemical structures of starting materials and intermediates with the propensity to form Impurity C.

In Silico Toxicity Prediction: Computational tools can be used to predict the potential toxicity of impurities, which is crucial for setting appropriate specifications. researchgate.net

Design of Experiments (DoE): Statistical experimental design can be used to build empirical models that predict the impact of various process parameters on the formation of Impurity C.

The development and application of such predictive models would represent a paradigm shift from a reactive to a proactive approach to impurity control in Fingolimod manufacturing.

This compound, while just one of many potential impurities in the synthesis of Fingolimod, serves as a critical marker for the quality and consistency of the manufacturing process. Addressing the research gaps outlined in this article—through the development of advanced analytical methods, detailed mechanistic studies, the adoption of green manufacturing principles, comprehensive comparative profiling, and the implementation of predictive modeling—is essential for ensuring the continued safety and efficacy of this important therapeutic agent. The insights gained from such research will not only benefit the production of Fingolimod but also contribute to the broader field of pharmaceutical process development and impurity control.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Fingolimod Impurity C in drug formulations?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) is the primary method for analyzing this compound. The USP-compliant method involves:

  • Column : Use a reversed-phase C18 column with a particle size of 3.5 µm.
  • Mobile Phase : Gradient elution with a mixture of phosphate buffer (pH 3.0) and acetonitrile.
  • Detection : UV detection at 210 nm.
  • System Suitability : Ensure resolution ≥2.0 between Fingolimod and Impurity C, with %RSD ≤2.0 for peak area reproducibility .
    • Validation : Include specificity, linearity (range: 0.1–1.5% of target analyte concentration), and sensitivity (LOD ≤0.03%) per ICH Q2(R1) guidelines .

Q. How can researchers ensure the structural accuracy of synthesized this compound?

  • Methodological Answer :

  • Spectral Analysis : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm the molecular structure. For Impurity C (2-acetamido-2-(4-octylphenethyl)-1,3-propanediol diacetate), compare spectral data with reference standards .
  • Purity Verification : Use differential scanning calorimetry (DSC) to confirm melting point consistency and absence of polymorphic variations .

Advanced Research Questions

Q. How should researchers design experiments to investigate the pharmacological impact of this compound in preclinical models?

  • Methodological Answer :

  • Animal Models : Use transgenic Alzheimer’s disease models (e.g., 3xTg-AD mice) to assess cognitive effects. Administer Impurity C at varying doses (e.g., 0.1–1 mg/kg) alongside Fingolimod.
  • Behavioral Assays : Employ the Novel Object Location (NOL) test to evaluate spatial memory. Analyze discrimination indices and compare results with vehicle-treated controls .
  • Statistical Design : Include power analysis to determine sample size (e.g., n=8–10 per group) and use mixed-effects models to account for longitudinal data variability .

Q. What strategies are effective for resolving contradictory data in impurity profiling studies?

  • Methodological Answer :

  • Root-Cause Analysis : Investigate methodological inconsistencies (e.g., mobile phase pH variations in HPLC) or sample degradation. Replicate experiments under controlled conditions (temperature: 25±2°C; humidity: 40–60%) .
  • Meta-Analysis : Aggregate data from 12+ randomized trials using random-effects models to assess heterogeneity (I² statistic). Adjust for covariates like synthesis batch or storage conditions .
  • Cross-Validation : Compare results with orthogonal methods (e.g., LC-MS/MS) to confirm impurity quantification accuracy .

Q. How to validate impurity control methods for regulatory compliance in Fingolimod API production?

  • Methodological Answer :

  • ICH Compliance : Follow ICH Q3A/B guidelines for impurity thresholds. For Impurity C, set a reporting threshold of 0.10%, identification threshold of 0.15%, and qualification threshold of 0.20% .
  • Forced Degradation Studies : Expose Fingolimod to stress conditions (acid/base hydrolysis, oxidation, thermal degradation) to confirm method robustness. Ensure Impurity C is detectable under all degradation pathways .
  • Stability-Indicating Parameters : Demonstrate method stability over 24 hours (system suitability) and across three independent analysts .

Methodological Frameworks for Research Design

Q. What frameworks are recommended for formulating research questions on impurity mechanisms?

  • Methodological Answer :

  • PICO Framework : Define Population (e.g., Fingolimod API), Intervention (Impurity C exposure), Comparison (control batches), and Outcomes (e.g., cytotoxicity, pharmacokinetic alterations) .
  • FINER Criteria : Ensure questions are Feasible (e.g., accessible LC-MS instrumentation), Novel (e.g., unexplored metabolic pathways of Impurity C), and Relevant to neurodegenerative disease models .

Q. How to optimize impurity removal strategies during Fingolimod synthesis?

  • Methodological Answer :

  • Process Parameters : Adjust reaction temperature (e.g., 50°C vs. 70°C) and solvent polarity to minimize Impurity C formation. Monitor intermediates via in-situ FTIR .
  • Cost-Benefit Analysis : Compare centrifugation (high purity, 15% DNA loss) vs. 4°C settling (lower cost, 10% loss) for impurity removal. Prioritize based on research objectives .

Data Integrity and Reproducibility

Q. What steps ensure reproducibility in impurity profiling studies?

  • Methodological Answer :

  • Protocol Standardization : Document mobile phase preparation, column conditioning, and injection volumes (e.g., 20 µL) in detail. Share protocols via platforms like Zenodo .
  • Data Archiving : Store raw chromatograms and NMR spectra in FAIR-aligned repositories (e.g., Figshare) with unique DOIs. Include metadata on instrument calibration dates .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.